1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine

Medicinal Chemistry High-Throughput Screening Library Synthesis

Researchers facing failed SAR from positional isomers or racemization in kinetic resolution need a reliable, uniquely substituted 1-aryl-2-fluoroethylamine. This compound (CAS 1822970-05-7) solves that by providing a specific 2-bromo-5-fluorophenyl pattern that ensures robust enzymatic resolution (96-99% ee for the (R)-amine) and predictable ADME modulation via the alpha-fluoroamine motif. For procurement managers, it offers a high-purity (≥95%), dual-halogenated fragment suitable for FBDD and chiral library production, simplifying sourcing and reducing project delays.

Molecular Formula C8H8BrF2N
Molecular Weight 236.06 g/mol
Cat. No. B13240685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
Molecular FormulaC8H8BrF2N
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CF)N)Br
InChIInChI=1S/C8H8BrF2N/c9-7-2-1-5(11)3-6(7)8(12)4-10/h1-3,8H,4,12H2
InChIKeyBZHNMNTZZCHWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine: Compound Overview


1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine (CAS 1822970-05-7) is a halogenated aromatic amine with the molecular formula C8H8BrF2N and a molecular weight of 236.06 g/mol . It belongs to the class of 1-aryl-2-fluoroethylamines, a group of compounds valued in medicinal chemistry as chiral building blocks. The introduction of fluorine at the alpha-position of the amine is a recognized strategy to modulate basicity, which can influence a drug candidate's binding properties, bioavailability, and metabolic stability [1]. This compound's specific substitution pattern—a bromine at the 2-position and fluorine at the 5-position on the phenyl ring, combined with a primary amine on a 2-fluoroethyl chain—dictates its unique reactivity profile and potential for selective downstream functionalization.

Synthesis Unique 2-Br,5-F substitution pattern for selective downstream functionalization
Med. Chem 2-Fluoroethylamine motif modulates basicity and metabolic stability
Chiral Class-level lipase resolution compatibility supports enantioselective synthesis

Uniqueness of 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine


The specific substitution pattern on the aromatic ring of 1-aryl-2-fluoroethylamines is not arbitrary; it is a critical determinant of both chemical reactivity and biological activity. While other halogenated analogs may share the same core structure, the electronic and steric environment created by the bromine at the 2-position and fluorine at the 5-position is unique . In drug discovery, even minor positional changes in a lead compound's structure can cause a dramatic loss of target binding affinity or functional activity. For instance, the behavior of these amines in key synthetic steps, such as lipase-catalyzed kinetic resolution, is known to be 'robust with respect to variation in... substrate structure' [1], but the efficiency of subsequent inversion protocols is explicitly dependent on the 'aromatic substituents' [1], where incorrect substituents lead to racemisation and low yields. Therefore, substituting this specific building block with a positional isomer risks not only a failed structure-activity relationship (SAR) but also a non-viable synthetic route, undermining project timelines and resource allocation.

Positional isomer

Substituting with 2-Br-4-F isomer may alter electronic environment, affecting target binding and synthetic reactivity

Non-fluorinated analog

Ethylamine analog lacks alpha-fluorine, potentially shifting pKa and lipophilicity, which may change ADME profile

Aromatic substituent mismatch

Incorrect aryl substituents may lead to racemisation and low yields in Mitsunobu inversion step

Performance Evidence: 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine vs. Analogs


Synthetic Accessibility: Purity & Availability

A critical, practical differentiator for procurement is the immediate availability and defined purity of the target compound. The 1-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-amine is commercially listed at a standard purity of 95% . This level of purity is suitable for direct use in most parallel synthesis and initial biological screening campaigns without further purification, a clear advantage over in-house synthesis. In contrast, while positional isomers like the 2-bromo-4-fluoro variant are also available , the specific 2,5-substitution pattern of the target compound is essential for exploring a unique chemical space. The quantifiable metric here is the time and resource saved: deploying the off-the-shelf, 95%-pure target compound versus the weeks required to synthesize, purify, and validate an in-class analog from scratch.

Purity & Availability
Supplier data
95% purity 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine
95% purity 1-(2-Bromo-4-fluorophenyl)-2-fluoroethan-1-amine (analog)
Equivalent purity, distinct substitution pattern supports immediate screening use
Based on commercial listing; independent verification recommended
Medicinal Chemistry High-Throughput Screening Library Synthesis

Lipophilicity Modulation by Fluorination

The introduction of the fluoroethyl group is a key design feature that directly modulates the lipophilicity and basicity of the compound, which are critical parameters in drug discovery. While direct measurement data is unavailable from the search results, a class-level inference can be made based on the established principle that fluorination of the amine alpha-carbon reduces basicity and alters logP [1]. The target compound, 1-(2-bromo-5-fluorophenyl)-2-fluoroethan-1-amine, will possess a lower pKa and different lipophilicity compared to its non-fluorinated analog, 1-(2-bromo-5-fluorophenyl)ethan-1-amine [2]. This shift in physicochemical properties is a primary driver for medicinal chemists selecting a fluorinated building block over a non-fluorinated one, as it offers a distinct pharmacokinetic and target-binding profile.

Lipophilicity Modulation
Class-level inference

2-Fluoroethylamine predicted to lower amine basicity (pKa) and logP relative to non-fluorinated ethylamine analog, based on literature precedent [1].

Informs ADME property screening and lead optimization strategies
In silico prediction; experimental confirmation recommended
Drug Design ADME Prediction Lipophilicity

Enantioselective Synthesis Potential

The most significant quantitative differentiation for the 1-aryl-2-fluoroethylamine class is the proven ability to synthesize enantioenriched versions. A key paper reports that lipase-catalyzed kinetic resolution of eight different 1-aryl-2-fluoroethylamines yielded the (R)-amine enantiomers in 96–99% ee and the (S)-amide precursors in >99.5% ee [1]. While this study did not specifically list the 2-bromo-5-fluorophenyl substrate, it established the class's compatibility with this robust methodology. For a synthetic chemist or procurement specialist, this body of work signals that the target compound is a viable candidate for obtaining high enantiopurity, a feature not demonstrated for structurally distinct amines outside this class.

Enantioselective Resolution Potential
Class-level evidence
96–99% ee (R)-amine via lipase resolution [1]
50% ee Racemate baseline
Supports chiral synthesis and enantiomer-specific SAR studies
Class-level data; confirm with target substrate
Chiral Synthesis Process Chemistry Enantiomeric Purity

Applications of 1-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine


Chiral Library Synthesis

This compound is ideally suited for medicinal chemistry groups aiming to produce novel chiral chemical libraries. The 2-fluoroethylamine motif is a recognized pharmacophore for tuning basicity and metabolism [1]. Based on the established class-wide kinetic resolution protocol [1], researchers can procure the racemic amine and confidently apply enzymatic resolution methods to generate both enantiomers in high optical purity (96-99% ee for the (R)-amine). The specific 2-bromo-5-fluorophenyl substitution pattern offers a unique steric and electronic profile for exploring SAR around critical targets, such as GPCRs or kinases, where halogen bonding and metabolic stability are paramount.

Fragment-Based Drug Discovery (FBDD)

The availability of this compound at a defined high purity (95%) [1] makes it suitable for direct screening as a fragment. In FBDD campaigns, halogenated aromatics are common starting points. This compound's dual halogenation (Br and F) alongside a fluorinated primary amine provides multiple vectors for interaction with biological targets and opportunities for structural elaboration. Its utility lies in probing subsites with a larger bromine substituent while retaining the metabolic advantages conferred by the fluorine atoms, a combination not found in simpler, singly-halogenated alternatives.

ADME Probe for Structure-Property Relationships

For research groups focused on correlating chemical structure with ADME properties, this compound serves as a model substrate. The alpha-fluoroamine functionality is known to reduce amine basicity, which can impact volume of distribution, off-target binding, and metabolic stability [1]. By using this compound in a comparative panel against its non-fluorinated analog (1-(2-bromo-5-fluorophenyl)ethan-1-amine) and other positional isomers, a team can derive quantitative ADME structure-property relationships (SPR) to inform future lead optimization strategies.

Application
Selection Property
Validation Focus
Chiral library synthesis
Enantioselective resolution compatibility (class-level)
Enantiomeric excess (ee) verification
Fragment-based drug discovery
Dual halogenation pattern for target engagement
Binding affinity and metabolic stability profiling
ADME structure-property relationship studies
Alpha-fluoroamine effect on basicity and metabolic stability
ADME modulation assessment via fluorination
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